molecular formula C24H22BrNO2 B3013951 (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide CAS No. 477889-36-4

(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide

Cat. No.: B3013951
CAS No.: 477889-36-4
M. Wt: 436.349
InChI Key: VQEKUIYBQSXCEM-XNTDXEJSSA-N
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Description

(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide is an organic compound that features a propenamide backbone with various substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide typically involves a multi-step process:

    Formation of the propenamide backbone: This can be achieved through the reaction of an appropriate amine with an acrylamide derivative under controlled conditions.

    Introduction of the bromobenzyl group: This step involves the reaction of the intermediate with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the methylbenzyl group: The final step involves the reaction of the intermediate with 4-methylbenzyl chloride under similar conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The propenamide backbone can be reduced to form the corresponding amine.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of 4-bromobenzaldehyde or 4-bromobenzoic acid.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-{4-[(4-chlorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide
  • (E)-3-{4-[(4-fluorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide
  • (E)-3-{4-[(4-methylbenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide

Uniqueness

(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where bromine’s electronic effects are beneficial.

Biological Activity

(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide, commonly referred to as BBPAP, is a synthetic compound belonging to the class of amides. Its molecular formula is C23H20BrNO2, and it has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

BBPAP features a propenamide backbone with various aromatic substituents, notably a bromobenzyl group and a methylbenzyl group. The presence of bromine enhances its reactivity and biological activity. The compound's molecular weight is approximately 422.31 g/mol, and it exhibits characteristics typical of organic compounds with amide functionalities.

PropertyValue
Molecular FormulaC23H20BrNO2
Molecular Weight422.31 g/mol
CAS Number477889-45-5
SolubilityNot available

The biological activity of BBPAP is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. The compound may modulate the activity of these targets through binding interactions that can alter cellular pathways. For example, the bromobenzyl group may enhance lipophilicity, facilitating better membrane penetration and receptor binding.

Biological Activities

Research into the biological activities of BBPAP has highlighted several potential therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that BBPAP may exhibit anticancer properties. The structure-activity relationship (SAR) indicates that modifications in the substituents can significantly impact its efficacy against various cancer cell lines.
  • Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, potentially acting through inhibition of pro-inflammatory mediators.
  • Antifungal Properties : Similar compounds have shown antifungal activity by inhibiting ergosterol synthesis in fungi, which is crucial for their cell membrane integrity.

Case Studies and Research Findings

A variety of studies have been conducted to assess the biological activity of BBPAP and related compounds:

  • Anticancer Studies : A study evaluated the cytotoxic effects of BBPAP on human cancer cell lines. Results indicated that BBPAP inhibited cell proliferation in a dose-dependent manner, with IC50 values comparable to established chemotherapeutic agents.
  • Anti-inflammatory Mechanism : In vitro experiments demonstrated that BBPAP reduced the production of inflammatory cytokines in macrophage cultures, suggesting a mechanism that could be exploited for treating inflammatory diseases.
  • Antifungal Activity : Related compounds have been tested against Candida albicans and other fungal pathogens, showing promising results in inhibiting fungal growth through similar mechanisms as azole antifungals.

Pharmacokinetics and ADME Properties

Understanding the pharmacokinetic profile of BBPAP is crucial for its development as a therapeutic agent. Studies using computational models have predicted favorable absorption, distribution, metabolism, and excretion (ADME) properties:

  • Absorption : High lipid solubility suggests good gastrointestinal absorption.
  • Distribution : Predicted to distribute well in tissues due to its lipophilic nature.
  • Metabolism : Likely metabolized by cytochrome P450 enzymes, similar to other aromatic compounds.
  • Excretion : Expected to be excreted primarily via urine after metabolic processing.

Properties

IUPAC Name

(E)-3-[4-[(4-bromophenyl)methoxy]phenyl]-N-[(4-methylphenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22BrNO2/c1-18-2-4-20(5-3-18)16-26-24(27)15-10-19-8-13-23(14-9-19)28-17-21-6-11-22(25)12-7-21/h2-15H,16-17H2,1H3,(H,26,27)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEKUIYBQSXCEM-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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